(4-シクロプロピル-2-フルオロフェニル)ボロン酸

説明

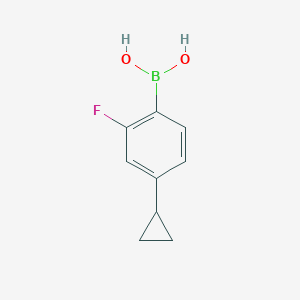

“(4-Cyclopropyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2225175-39-1. It has a molecular weight of 179.99 and its IUPAC name is 4-cyclopropyl-2-fluorophenylboronic acid .

Molecular Structure Analysis

The InChI code for “(4-Cyclopropyl-2-fluorophenyl)boronic acid” is 1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopropyl group.Chemical Reactions Analysis

Boronic acids, including “(4-Cyclopropyl-2-fluorophenyl)boronic acid”, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

“(4-Cyclopropyl-2-fluorophenyl)boronic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

鈴木・宮浦カップリング

この化合物は、鈴木・宮浦 (SM) クロスカップリング反応で使用されます . この反応は、おそらく現在までに最も広く適用されている遷移金属触媒による炭素-炭素結合形成反応です . この反応の成功は、非常に穏和で官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ホウ素試薬の組み合わせに由来します .

生物学的に活性なターフェニルの合成

4-フルオロフェニルボロン酸は、同様の化合物で、新規の生物学的に活性なターフェニルを製造するために使用されます . 記載されていませんが、(4-シクロプロピル-2-フルオロフェニル)ボロン酸を同様の方法で使用できる可能性があります。

フェニルボロン酸カテコールエステルの調製

2-フルオロフェニルボロン酸は、別の同様の化合物で、フェニルボロン酸カテコールエステルの調製に使用されます . これらのエステルは、ポリマー電解質のための有望なアニオンレセプターです .

4. 三置換アリルアルコールのジアステレオ選択的合成 2-フルオロフェニルボロン酸は、三置換アリルアルコールのジアステレオ選択的合成にも使用されます . このプロセスには、ロジウム触媒によるアリール化が含まれます .

部位選択的鈴木・宮浦アリール化反応

2-フルオロフェニルボロン酸は、部位選択的鈴木・宮浦アリール化反応に使用されます . このプロセスには、分子上の特定の部位の選択的アリール化が含まれます .

ロジウム触媒によるエナンチオ選択的付加反応

2-フルオロフェニルボロン酸は、ロジウム触媒によるエナンチオ選択的付加反応に使用されます . このプロセスには、特定のエナンチオマーを生成する方法で、別の分子に分子を付加することが含まれます .

作用機序

Target of Action

The primary target of (4-Cyclopropyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Cyclopropyl-2-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (4-Cyclopropyl-2-fluorophenyl)boronic acid is the SM coupling reaction . The compound’s action results in the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the reaction conditions and the presence of other compounds.

Result of Action

The molecular effect of (4-Cyclopropyl-2-fluorophenyl)boronic acid’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Cyclopropyl-2-fluorophenyl)boronic acid is influenced by environmental factors such as the reaction conditions . For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Boronic acids, including “(4-Cyclopropyl-2-fluorophenyl)boronic acid”, are valuable building blocks in organic synthesis and are expected to find increasing use in the development of new synthetic methodologies . They are particularly important in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules .

生化学分析

Biochemical Properties

(4-Cyclopropyl-2-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes such as palladium complexes, facilitating the transmetalation process essential for the coupling reaction . Additionally, (4-Cyclopropyl-2-fluorophenyl)boronic acid can interact with proteins and other biomolecules, potentially influencing their function and stability.

Cellular Effects

The effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function . The impact on cell signaling pathways can result in altered gene expression, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, (4-Cyclopropyl-2-fluorophenyl)boronic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopropyl-2-fluorophenyl)boronic acid is relatively stable under inert atmospheric conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of (4-Cyclopropyl-2-fluorophenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects and the specific dosage ranges that result in toxicity need to be carefully studied to determine safe and effective usage.

Metabolic Pathways

(4-Cyclopropyl-2-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The specific enzymes and cofactors involved in its metabolic pathways need to be identified to understand its full impact on cellular function.

Transport and Distribution

The transport and distribution of (4-Cyclopropyl-2-fluorophenyl)boronic acid within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these interactions is essential for determining the bioavailability and efficacy of (4-Cyclopropyl-2-fluorophenyl)boronic acid in biological systems.

Subcellular Localization

The subcellular localization of (4-Cyclopropyl-2-fluorophenyl)boronic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

(4-cyclopropyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSYHXSERFSUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2225175-39-1 | |

| Record name | (4-cyclopropyl-2-fluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)

![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)

![3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584824.png)